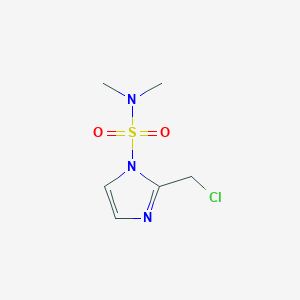
2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide typically involves the reaction of n,n-dimethylimidazole with chloromethyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Oxidation: Production of sulfone derivatives.
Reduction: Generation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes, leading to disrupted cellular processes and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)benzimidazole: Shares the chloromethyl group but differs in the core structure, which is a benzimidazole ring.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: Contains a chloromethyl group attached to a benzoic acid derivative, used for its anti-inflammatory properties.
Uniqueness
2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is unique due to its combination of a chloromethyl group and a sulfonamide group on an imidazole ring.
Eigenschaften
Molekularformel |
C6H10ClN3O2S |
|---|---|
Molekulargewicht |
223.68 g/mol |
IUPAC-Name |
2-(chloromethyl)-N,N-dimethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C6H10ClN3O2S/c1-9(2)13(11,12)10-4-3-8-6(10)5-7/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
XNCUDKQCGJWCGU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N1C=CN=C1CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


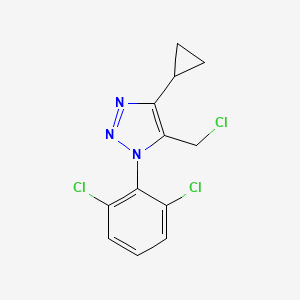
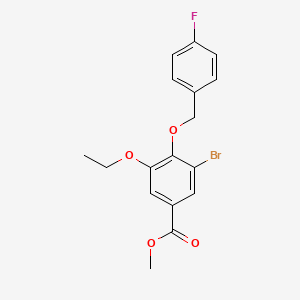
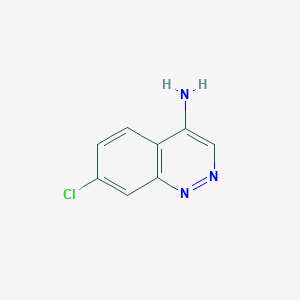
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)

![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)
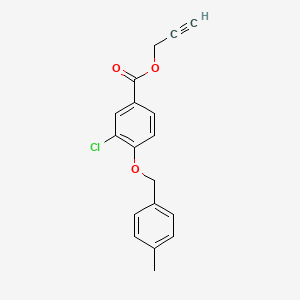

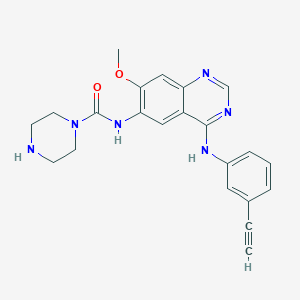
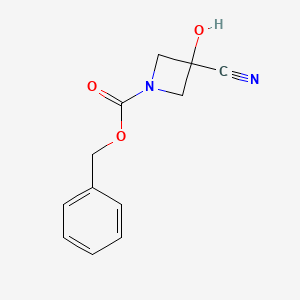
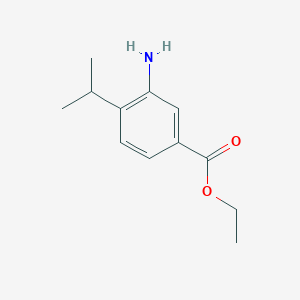
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
